molecular formula C26H30N4O8S B3082920 4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate CAS No. 1135017-70-7

4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate

Cat. No.: B3082920
CAS No.: 1135017-70-7
M. Wt: 558.6 g/mol
InChI Key: DHDUANLPOVTZGX-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate is a thienopyrimidine derivative with a bicyclic core structure comprising a seven-membered cycloheptane ring fused to a thieno[2,3-d]pyrimidine scaffold. The compound is further substituted at the C-4 position with a 4-benzylpiperazine moiety and exists as a dioxalate salt. Its molecular formula is C₂₆H₃₀N₄O₈S, with a molecular weight of 558.61 g/mol and a purity of ≥95% . The dioxalate salt enhances solubility, making it suitable for pharmacological studies.

The synthesis of this compound likely involves chlorination of the cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one intermediate (prepared via condensation of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with formamide) followed by substitution with 4-benzylpiperazine .

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4S.2C2H2O4/c1-3-7-17(8-4-1)15-25-11-13-26(14-12-25)21-20-18-9-5-2-6-10-19(18)27-22(20)24-16-23-21;2*3-1(4)2(5)6/h1,3-4,7-8,16H,2,5-6,9-15H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDUANLPOVTZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer treatment and other diseases. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C26H30N4O8S
  • Molecular Weight : 558.61 g/mol
  • CAS Number : 872511-34-7

Biological Activity Overview

Recent studies have investigated the biological activities of thienopyrimidine derivatives, including the compound . The following sections summarize key findings related to its anticancer properties and other biological effects.

Anticancer Activity

  • In Vitro Studies :
    • A study demonstrated that thienopyrimidine derivatives exhibit significant anticancer activity against various cell lines. Notably, compounds similar to this compound showed IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Specific derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. Compound 3 exhibited an IC50 of 13.42 μg/mL against MCF-7 cells and demonstrated selective toxicity compared to normal mammary epithelial cells (MCF-10A) .
  • Mechanism of Action :
    • The anticancer mechanism is believed to involve inhibition of key kinases involved in cell proliferation and survival pathways. In-silico screening indicated that related compounds showed promising kinase affinity values ranging from 6.7% to 66.7%, suggesting a potential mechanism through which these compounds exert their effects .

Other Biological Activities

  • Antioxidant Properties :
    • Some derivatives of thienopyrimidines have shown significant antioxidant activity comparable to ascorbic acid, indicating potential for broader therapeutic applications beyond oncology .
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic assessments indicated that these compounds are "drug-like," with favorable bioavailability profiles . This suggests that they may be suitable candidates for further development into therapeutic agents.

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (μg/mL)Mechanism
Compound 3MCF-713.42Kinase inhibition
Compound 4MDA-MB-23152.56Cell cycle arrest
Compound 12MCF-10A67.0Selective toxicity

Case Studies

  • Case Study on Breast Cancer :
    • In a controlled study involving MCF-7 and MDA-MB-231 cell lines, the thienopyrimidine derivatives were evaluated for their cytotoxic effects and selectivity indices. The results indicated a higher selectivity for cancer cells over normal cells, making these compounds promising candidates for targeted cancer therapies .
  • In-Silico Modeling :
    • In-silico studies predicted interactions with various kinases, supporting the hypothesis that these compounds could inhibit critical pathways in cancer cell proliferation . Further exploration of these interactions is necessary to validate their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-d]pyrimidines are a versatile class of heterocyclic compounds with diverse biological activities. Below is a detailed comparison of the target compound with key analogs:

Anticancer Activity:

  • Compound 4a : Demonstrated dual inhibition of EGFR and VEGFR-2 (IC₅₀ = 0.89 µM and 0.21 µM, respectively) and significant antiproliferative activity against MCF-7 breast cancer cells .
  • Compound 5f (a methyl-substituted analog): Exhibited potent apoptosis induction (65% cell death at 10 µM) and G2/M cell cycle arrest .
  • The benzylpiperazine group may improve blood-brain barrier penetration, expanding therapeutic applications .

Antimicrobial Activity:

  • Thieno[2,3-d]pyrimidines with sulfonamide or cyano substituents (e.g., 33b) have shown moderate antimicrobial activity against E. coli and S. aureus .

Physicochemical Properties:

  • The dioxalate salt of the target compound likely improves aqueous solubility compared to free bases like 4a or 33b , facilitating in vivo administration .

Research Findings and Implications

  • Synthetic Accessibility: The chloro intermediate (4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine) is a critical precursor for synthesizing C-4 substituted derivatives via nucleophilic substitution .
  • Structure-Activity Relationships (SAR): Bulky substituents (e.g., benzylpiperazine) enhance kinase inhibition but may reduce metabolic stability. Smaller substituents (e.g., amino or sulfonamide) favor antimicrobial activity .
  • Unresolved Questions : The exact pharmacokinetic profile and toxicity of the target compound require further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate
Reactant of Route 2
4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate

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